Methanol-14C

Longitudinal pharmacokinetics ADME mass balance Autoradiography archival

Methanol-14C is the [¹⁴C]-radiolabeled isotopologue of methanol (CH₃OH), in which the carbon atom is the radioactive isotope carbon-14 (half-life ~5730 years, pure β⁻ emitter, Emax 156 keV). It is supplied as a neat liquid or in chloroform solution at typical radioactive concentrations of 1 mCi/mL with specific activities ranging from 5–20 mCi/mmol (standard grade) to ≥50 mCi/mmol (high-activity grade), stored at −20 °C.

Molecular Formula CH4O
Molecular Weight 34.035 g/mol
CAS No. 3046-50-2
Cat. No. B1616493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanol-14C
CAS3046-50-2
Molecular FormulaCH4O
Molecular Weight34.035 g/mol
Structural Identifiers
SMILESCO
InChIInChI=1S/CH4O/c1-2/h2H,1H3/i1+2
InChIKeyOKKJLVBELUTLKV-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanol-14C (CAS 3046-50-2) – Core Isotopic Identity and Baseline Procurement Specifications


Methanol-14C is the [¹⁴C]-radiolabeled isotopologue of methanol (CH₃OH), in which the carbon atom is the radioactive isotope carbon-14 (half-life ~5730 years, pure β⁻ emitter, Emax 156 keV) [1]. It is supplied as a neat liquid or in chloroform solution at typical radioactive concentrations of 1 mCi/mL with specific activities ranging from 5–20 mCi/mmol (standard grade) to ≥50 mCi/mmol (high-activity grade), stored at −20 °C [2]. As a universal C₁ building block, Methanol-14C serves as a precursor for synthesizing a broad array of ¹⁴C-labeled compounds and as a direct tracer for tracking one-carbon metabolism, methyl ester biosynthesis, and methanol-derived formate pharmacokinetics .

Why Methanol-14C Cannot Be Replaced by Methanol-³H, Methanol-¹³C, or Unlabeled Methanol in Quantitative Research Workflows


Substituting Methanol-14C with Methanol-³H, Methanol-¹³C, or unlabeled methanol introduces fundamentally different detection physics, metabolic stability, and quantitative accuracy. Methanol-³H exhibits a short physical half-life (12.3 years) and low β⁻ energy (Emax 18.6 keV), resulting in severe signal attenuation over longitudinal studies and a factor-of-~3.4 lower liquid scintillation counting (LSC) efficiency compared to ¹⁴C [1]. Methanol-¹³C requires mass spectrometry or NMR instrumentation that cannot match the counting sensitivity of radioactivity detection for low-abundance metabolites . More critically, dual-isotope (³H/¹⁴C) experiments reveal that the two labels undergo differential metabolic routing; in plant pectic substance biosynthesis, recovered ³H/¹⁴C ratios drop to one-fourth of the administered ratio, indicating that ³H-methanol is not a faithful surrogate for ¹⁴C-methanol in methylation studies [2]. These irreconcilable differences make generic substitution scientifically unacceptable for any workflow demanding quantitative reliability [1][2].

Quantitative Differentiation Evidence for Methanol-14C Selection Over Closest Analogs


Physical Half-Life: 465-Fold Longer Isotopic Stability Enables Multi-Month Longitudinal Studies Impossible with Tritiated Methanol

Methanol-14C benefits from the 5,730-year half-life of carbon-14, which ensures that radioactivity loss during experimental storage, sample processing, and long-term autoradiography exposure is effectively zero [1]. In contrast, Methanol-³H decays with a half-life of only 12.33 years, resulting in approximately 5.5% activity loss per year [2]. For a typical 6-month ADME study, Methanol-14C retains >99.99% of its initial activity, whereas Methanol-³H loses roughly 2.7% of its activity, necessitating decay-correction algorithms that inflate measurement uncertainty. This absolute stability is decisive for quantitative whole-body autoradiography (QWBA) where film exposure times of 4–12 weeks are routine [3].

Longitudinal pharmacokinetics ADME mass balance Autoradiography archival

Liquid Scintillation Counting Efficiency: 3.4-Fold Higher Counting Yield for ¹⁴C vs. ³H in Single-Label Samples

In a standardized toluene/methanol/phenethylamine scintillation cocktail optimized for oxygen flask combustion samples, Methanol-14C yields a counting efficiency of 85%, compared to only 25% for Methanol-³H in single-label measurements [1]. This 3.4-fold efficiency advantage translates directly into superior signal-to-noise ratios at equivalent administered activities and enables reliable detection at lower radioactivity levels, reducing total radioactive waste and exposure [1].

Liquid scintillation counting Radiotracer quantification Quench correction

Dual-Isotope Discrimination: ³H/¹⁴C Ratio Shift of 75% Reveals Isotope-Specific Metabolic Compartmentalization

When an equimolar mixture of Methanol-³H and Methanol-14C is administered to detached parsley leaves, the methanol recovered from pectic substance by alkaline hydrolysis exhibits a ³H/¹⁴C ratio that is only one-fourth (25%) of the administered ratio [1]. This demonstrates that tritium-labeled methanol undergoes distinct metabolic processing—likely through oxidative loss of tritium during formaldehyde formation—that precludes its use as a quantitative proxy for carbon-labeled methanol in methylation pathway studies [1]. Methanol-14C, by contrast, provides a direct, stoichiometrically faithful carbon tracer.

Dual-isotope tracing Pectic substance biosynthesis Methyl ester metabolism

Autoradiography Spatial Resolution: 2.5-Fold Finer Grain with ³H, But ¹⁴C Provides True Quantitative Tissue Distribution Without Quenching Artifacts

While autoradiography with ³H achieves a limit of resolution of 25 lines/mm vs. 10 lines/mm for ¹⁴C on X-ray film using radioactive swept-frequency gratings [1], this resolution advantage is compromised by differential tissue quenching—a phenomenon where tissue density variations attenuate the low-energy ¹⁴C β⁻ particles (Emax 18.6 keV) far more severely than the higher-energy ¹⁴C β⁻ particles (Emax 156 keV) [2]. In brain tissue sections, differential quenching introduces regional quantification errors exceeding 30% for ³H autoradiograms, whereas ¹⁴C autoradiograms are significantly less affected [2]. For quantitative whole-body autoradiography (QWBA) in regulatory ADME submissions, ¹⁴C is therefore the preferred isotope.

Autoradiography Quantitative whole-body autoradiography Tissue distribution

Pharmacokinetic Quantification: [¹⁴C]Methanol Enables Simultaneous Tracking of Parent Compound and Toxic Metabolite [¹⁴C]Formate In Vivo

In a definitive inhalation pharmacokinetic study in non-human primates, [¹⁴C]Methanol enabled simultaneous quantification of both the parent compound and its primary toxic metabolite, [¹⁴C]formate, in blood over a 900-ppm exposure range [1]. End-of-exposure blood [¹⁴C]MeOH concentrations ranged from 0.65 ± 0.3 μM (at 10 ppm) to 211 ± 71 μM (at 900 ppm in folate-deficient monkeys), while peak [¹⁴C]formate concentrations ranged from 0.07 ± 0.02 μM to 9.5 ± 4.7 μM across the same exposure conditions [1]. This direct, radioactivity-based quantification approach avoids the need for separate chemical derivatization or enzymatic assays required for unlabeled methanol and formate measurement, and provides integrated exposure data that Methanol-¹³C NMR or LC-MS methods cannot replicate at environmentally relevant low-level exposures [1].

Pharmacokinetics Methanol toxicology Formate metabolism

Optimal Application Scenarios for Methanol-14C Driven by Quantitative Differentiation Evidence


Long-Term (Multi-Month) Pharmacokinetic/Toxicokinetic ADME Studies Requiring Regulatory-Grade Mass Balance

When ADME studies extend beyond 4 weeks—including tissue distribution, excretion mass balance, and quantitative whole-body autoradiography (QWBA)—Methanol-14C is the only methanol radioisotope that maintains >99.99% of its initial activity over a 6-month study duration, eliminating decay-correction uncertainty (Evidence: 465-fold longer half-life vs. ³H) [1]. The high LSC counting efficiency (85%) ensures that even low-level residual tissue radioactivity can be quantified with acceptable precision for regulatory submission [2].

Dual-Isotope (³H/¹⁴C) Pulse-Chase Experiments for Methyl Group Metabolic Fate Mapping

In plant and microbial systems where methyl group provenance must be traced through competing pathways (e.g., pectin biosynthesis, one-carbon metabolism), the co-administration of Methanol-³H and Methanol-14C enables quantitative discrimination of oxidative vs. non-oxidative methyl transfer. The documented 75% differential loss of ³H relative to ¹⁴C in pectic methyl esters provides an internal calibration for the fraction of methanol-derived carbon that undergoes oxidation prior to incorporation [1]. This approach is directly applicable to studies of S-adenosylmethionine (SAM)-dependent methylation and formaldehyde assimilation pathways.

Quantitative Whole-Body Autoradiography (QWBA) for Tissue Distribution in Drug Development

For pharmaceutical development programs requiring tissue distribution data under GLP, Methanol-14C-derived autoradiograms provide the quantitative reliability needed for regulatory submission. Although ³H autoradiography offers 2.5-fold finer spatial resolution (25 vs. 10 lines/mm), the higher β⁻ energy of ¹⁴C (156 keV vs. 18.6 keV) dramatically reduces differential tissue quenching artifacts in heterogeneous organs such as brain, liver, and kidney, yielding quantification errors <10% compared to >30% for ³H in dense tissue regions [1][2].

Inhalation Toxicology and Environmental Exposure Assessment for Methanol Vapor

When assessing human health risk from methanol inhalation exposure—as in automotive fuel scenarios—Methanol-14C enables simultaneous quantification of blood methanol and its folate-dependent toxic metabolite formate in a single analytical workflow. The Dorman et al. (1994) primate study demonstrated quantification of [¹⁴C]MeOH and [¹⁴C]formate from 0.07 μM to 211 μM across exposure concentrations spanning nearly two orders of magnitude (10–900 ppm), a dynamic range that would require multiple complementary assays if unlabeled methanol were used [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methanol-14C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.